molecular formula C17H19NO4S B230575 3-[4-(Butan-2-yl)benzenesulfonamido]benzoic acid

3-[4-(Butan-2-yl)benzenesulfonamido]benzoic acid

Cat. No. B230575
M. Wt: 333.4 g/mol
InChI Key: GHEZAYNWZVGJCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(Butan-2-yl)benzenesulfonamido]benzoic acid, also known as BBBA, is a chemical compound that has been widely used in scientific research. This compound is a member of the sulfonamide family and is known for its potential in the field of drug discovery. The purpose of

Mechanism Of Action

The mechanism of action of 3-[4-(Butan-2-yl)benzenesulfonamido]benzoic acid is not fully understood, but it is believed to involve the inhibition of enzymes such as carbonic anhydrase and matrix metalloproteinases. By inhibiting these enzymes, 3-[4-(Butan-2-yl)benzenesulfonamido]benzoic acid may be able to slow down the progression of diseases such as cancer and inflammation.
Biochemical and Physiological Effects:
3-[4-(Butan-2-yl)benzenesulfonamido]benzoic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in the body. 3-[4-(Butan-2-yl)benzenesulfonamido]benzoic acid has also been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins. Additionally, 3-[4-(Butan-2-yl)benzenesulfonamido]benzoic acid has been shown to have anti-inflammatory effects.

Advantages And Limitations For Lab Experiments

One advantage of using 3-[4-(Butan-2-yl)benzenesulfonamido]benzoic acid in lab experiments is its potential as a therapeutic agent for various diseases. It has been shown to have potential as an inhibitor of enzymes involved in the progression of cancer and inflammation. However, one limitation of using 3-[4-(Butan-2-yl)benzenesulfonamido]benzoic acid in lab experiments is its low solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for the study of 3-[4-(Butan-2-yl)benzenesulfonamido]benzoic acid. One direction is to further investigate its potential as a therapeutic agent for various diseases. Another direction is to study its mechanism of action in more detail. Additionally, future studies could focus on improving the solubility of 3-[4-(Butan-2-yl)benzenesulfonamido]benzoic acid to make it more practical for use in lab experiments.

Synthesis Methods

The synthesis of 3-[4-(Butan-2-yl)benzenesulfonamido]benzoic acid involves the reaction of 4-nitrobenzenesulfonamide with 2-bromo-1-butene in the presence of a palladium catalyst. The intermediate product is then reduced using hydrogen gas and a palladium catalyst, followed by the addition of 3-aminobenzoic acid. The resulting product is 3-[4-(Butan-2-yl)benzenesulfonamido]benzoic acid, which can be purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

3-[4-(Butan-2-yl)benzenesulfonamido]benzoic acid has been widely used in scientific research, particularly in the field of drug discovery. It has been shown to have potential as a therapeutic agent for various diseases, including cancer, inflammation, and infectious diseases. 3-[4-(Butan-2-yl)benzenesulfonamido]benzoic acid has been studied for its ability to inhibit the activity of enzymes such as carbonic anhydrase and matrix metalloproteinases, which are involved in the progression of cancer and inflammation.

properties

Product Name

3-[4-(Butan-2-yl)benzenesulfonamido]benzoic acid

Molecular Formula

C17H19NO4S

Molecular Weight

333.4 g/mol

IUPAC Name

3-[(4-butan-2-ylphenyl)sulfonylamino]benzoic acid

InChI

InChI=1S/C17H19NO4S/c1-3-12(2)13-7-9-16(10-8-13)23(21,22)18-15-6-4-5-14(11-15)17(19)20/h4-12,18H,3H2,1-2H3,(H,19,20)

InChI Key

GHEZAYNWZVGJCG-UHFFFAOYSA-N

SMILES

CCC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O

Canonical SMILES

CCC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O

Origin of Product

United States

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